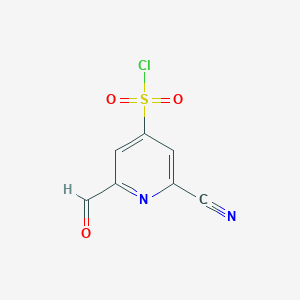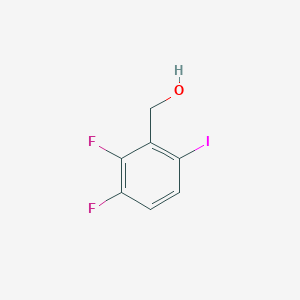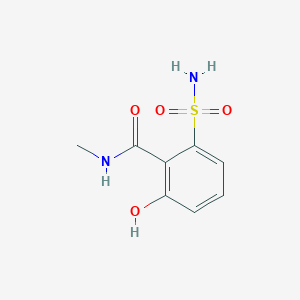
5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5th position, a fluorine atom at the 6th position, a methyl group at the 2nd position, and a propyl group at the 1st position on the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromine and fluorine atoms can be introduced through halogenation reactions using bromine and fluorine sources.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize byproducts and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine and fluorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its indazole core is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole involves its interaction with specific molecular targets in biological systems. The indazole core can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
5-bromo-6-fluoro-1H-indazole: Lacks the methyl and propyl groups, leading to different chemical and biological properties.
6-fluoro-2-methyl-1H-indazole:
5-bromo-2-methyl-1H-indazole: Lacks the fluorine and propyl groups, resulting in different pharmacological profiles.
Uniqueness: 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methyl and propyl groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14BrFN2 |
|---|---|
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole |
InChI |
InChI=1S/C11H14BrFN2/c1-3-4-15-11-6-10(13)9(12)5-8(11)7-14(15)2/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
MRHJSQFWZIKGSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC(=C(C=C2CN1C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)











